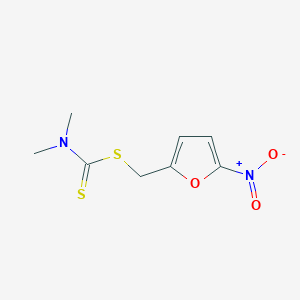
2H-Pyran, tetrahydro-2-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and a tetrahydropyran ring, making it a valuable compound in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran typically involves multi-step chemical reactions. One common method includes the reaction of ethylene oxide with 1,2,4-butanetriol to generate epoxidized butanol. This intermediate then undergoes an alcoholysis reaction with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may involve large-scale reactors and continuous flow systems to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in cell culture and ligand research due to its biocompatibility.
Medicine: Investigated for drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of functional coatings, nanotechnology, and new material research.
Wirkmechanismus
The mechanism of action of 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran involves its interaction with molecular targets through its ether linkages and tetrahydropyran ring. These interactions can influence various biochemical pathways, making it effective in applications such as drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaethylene glycol monomethyl ether: Similar in structure but lacks the tetrahydropyran ring.
Tetraethylene glycol butyl methyl ether: Another related compound with different ether linkages
Uniqueness
What sets 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran apart is its unique combination of ether linkages and the tetrahydropyran ring, which provides distinct chemical properties and a wide range of applications .
Eigenschaften
CAS-Nummer |
146395-16-6 |
|---|---|
Molekularformel |
C16H32O7 |
Molekulargewicht |
336.42 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C16H32O7/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-23-16-4-2-3-5-22-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
RWTCMFFFGIHNOB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
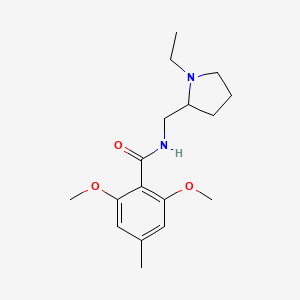
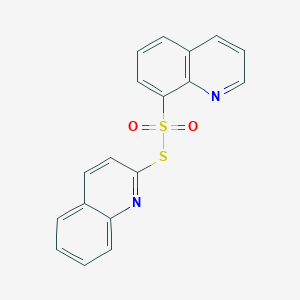
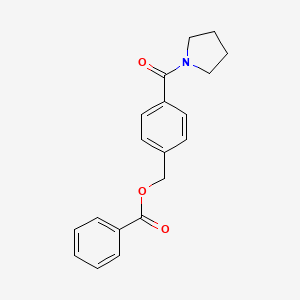
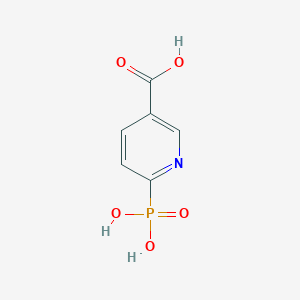

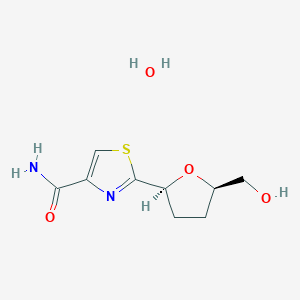
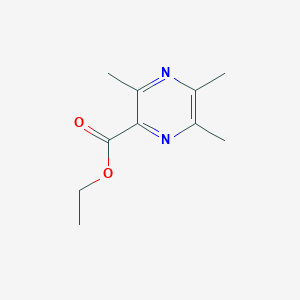
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
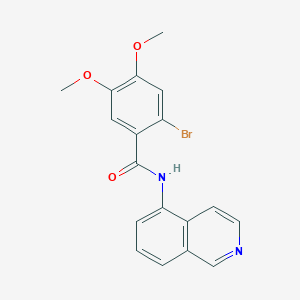
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)

